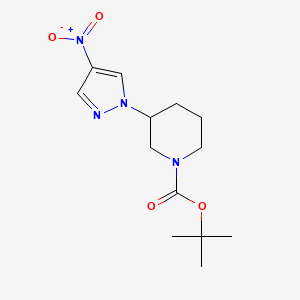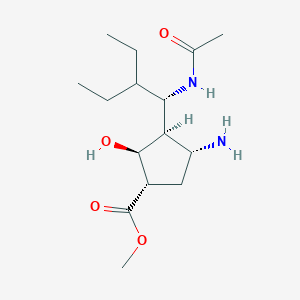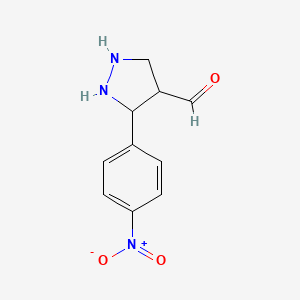
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is a chemical compound with the molecular formula C3H8NNaOS and a molecular weight of 129.15 g/mol . . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves large-scale reactors where dimethylamine and carbon disulfide are reacted in the presence of sodium hydroxide. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted carbamothioic acid derivatives.
Scientific Research Applications
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
Uniqueness
Carbamothioic acid, N,N-dimethyl-, sodium salt (1:1) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
18992-87-5 |
|---|---|
Molecular Formula |
C3H7NNaOS |
Molecular Weight |
128.15 g/mol |
InChI |
InChI=1S/C3H7NOS.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
InChI Key |
NVQOGQSUEAZDFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)S.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)





![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)

![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)


